3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, and an isothiazolopyrimidine core, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then coupled with an appropriate isothiazolopyrimidine precursor using a coupling agent such as carbodiimide.
Cyclization and Functionalization: The intermediate product undergoes cyclization and further functionalization to introduce the isobutyl group and complete the formation of the isothiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases due to its interaction with specific molecular targets, making it a subject of interest in drug discovery and development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the isothiazolopyrimidine core may modulate the compound’s overall activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine derivatives: These compounds share the fluorophenyl and piperazine moieties but differ in the attached functional groups.
Isothiazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLPSKKWPSZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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